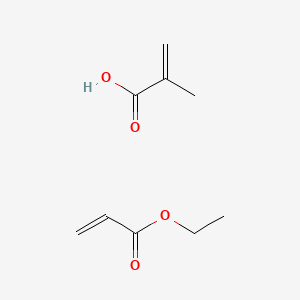
















|
REACTION_CXSMILES
|
C=CC=C.C=CC1C=CC=CC=1.C(#N)C=C.C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.C(OS(C1C=CC=CC=1)(=O)=O)CCCCCCCCCCC.[Na].[C:60]([O:64][CH2:65][CH3:66])(=[O:63])[CH:61]=[CH2:62].[C:67]([OH:72])(=[O:71])[C:68]([CH3:70])=[CH2:69]>CC(=O)OCC.C(O)(=O)C.O>[C:60]([O:64][CH2:65][CH3:66])(=[O:63])[CH:61]=[CH2:62].[C:67]([OH:72])(=[O:71])[C:68]([CH3:70])=[CH2:69] |f:0.1.2,4.5,11.12,^1:58|
|


|
Name
|
1900
|
|
Quantity
|
981 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(OCC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
388 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC=C.C=CC1=CC=CC=C1.C(C=C)#N
|
|
Name
|
solids
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
K2S2O8
|
|
Quantity
|
0.255 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.085 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
|
|
Name
|
monomer
|
|
Quantity
|
87 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Into an agitated reactor are placed
|
|
Type
|
ADDITION
|
|
Details
|
At this point two continuous addition (conadd) feed streams
|
|
Type
|
ADDITION
|
|
Details
|
added over a one hour period
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated at 65° C. for 4 hours after the conadd streams
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
The AgAg particles produced
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C=C)(=O)OCC.C(C(=C)C)(=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |